3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
Description
This compound belongs to the 7-oxa-3-azabicyclo[4.1.0]heptane family, characterized by a bicyclic framework integrating oxygen and nitrogen atoms. Key structural features include:
- 1-Methyl-1H-pyrrol-2-yl group at position 6, introducing aromaticity and electron-rich properties.
- Bicyclic core (7-oxa-3-azabicyclo[4.1.0]heptane), which imparts rigidity and influences reactivity.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-cyclopropyl-6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-3-11(14)13-6-8-15(10-4-5-10)9-12(13)16-13/h2-3,7,10,12H,4-6,8-9H2,1H3 |
InChI Key |
UGPFQSGQUVHWSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCN(CC2O3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, including cyclization and functional group transformations. One common approach is to start with a cyclopropyl derivative and introduce the pyrrole and oxa-azabicyclo moieties through a series of reactions involving reagents such as organolithium compounds, palladium catalysts, and protecting groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure Variations
a) 7-Oxabicyclo[4.1.0]heptane (Cyclohexene Oxide)
- Structure : Lacks the 3-aza group, simplifying the bicyclic system to an epoxide.
- Properties : Boiling point: 129–130°C; melting point: 40°C; flammable (Fp 27°C) .
- Hazards : Classified as dangerous due to flammability and reactivity, requiring precautions against heat and ignition .
- Comparison: The addition of the 3-aza group in the target compound likely enhances polarity and alters metabolic pathways compared to the non-nitrogenated analog.
b) (2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : Features a thia-azabicyclo core with a carboxylic acid group.
- Application : Intermediate in β-lactam antibiotic synthesis (e.g., penicillins) .
- Comparison : The sulfur atom and carboxylic acid substituent differentiate reactivity and biological activity from the oxygen-rich, pyrrole-substituted target compound.
Substituent Variations on the Bicyclic Core
a) 3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
- Substituent : Pyrazole ring (1-methyl-1H-pyrazol-5-yl) at position 4.
- Safety Profile :
- Comparison : Pyrazole’s electron-deficient nature versus pyrrole’s electron-rich system may influence binding affinity in medicinal applications. The cyclopropyl group’s steric effects remain consistent.
b) 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
- Substituent : Pyridine ring (pyridin-2-yl) at position 5.
c) Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Substituent : Benzyl ester at position 3.
- Properties : Molecular weight 312.4 g/mol; purity ≥95% .
- Comparison: The benzyl ester group increases molecular bulk, likely enhancing lipophilicity compared to the cyclopropyl variant. This derivative’s synthetic utility is noted in intermediates for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
